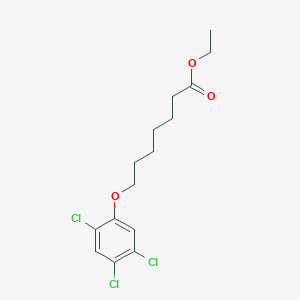

Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate is an organic compound with the molecular formula C15H21Cl3O3 It is a derivative of phenoxyacetic acid and is characterized by the presence of three chlorine atoms attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(2,4,5-trichlorophenoxy)heptanoate typically involves the esterification of 7-(2,4,5-trichlorophenoxy)heptanoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: 7-(2,4,5-trichlorophenoxy)heptanoic acid.

Reduction: 7-(2,4,5-trichlorophenoxy)heptanol.

Substitution: Various substituted phenoxyheptanoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its role as a herbicide or pesticide.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the formulation of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of ethyl 7-(2,4,5-trichlorophenoxy)heptanoate involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound disrupts the normal growth processes of plants by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. The exact molecular pathways and targets can vary depending on the specific application and organism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A well-known herbicide with a similar structure but different functional groups.

2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with two chlorine atoms on the phenyl ring.

Prochloraz: A fungicide with a similar phenoxy structure but different substituents.

Uniqueness

Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate is unique due to its specific ester functional group and the presence of three chlorine atoms on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate, also known by its CAS number 669012-54-8, is a compound that has garnered attention for its biological activity, particularly in the context of agricultural applications and potential effects on human health. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and data sources.

- Chemical Formula : C₁₅H₁₉Cl₃O₃

- Molecular Weight : 353.67 g/mol

- Synonyms : this compound, DTXSID00791986

This compound exhibits biological activity primarily as a pesticide. Its mechanism of action is believed to involve interference with plant growth regulation and potential toxicity to non-target organisms. The compound's structure suggests that it may act similarly to other chlorophenoxy herbicides, which typically disrupt hormonal balance in plants.

Toxicological Studies

Recent studies have indicated that this compound can exhibit toxic effects on various biological systems:

- Aquatic Toxicity : Research has shown that this compound has significant toxicity to aquatic life. For instance, studies on fish species have demonstrated acute toxicity levels that warrant caution in its use near water bodies.

- Microbial Effects : The compound has been tested against various microbial species, revealing inhibitory effects on certain pathogens while also affecting beneficial microbes in the soil ecosystem.

- Mammalian Toxicity : Toxicological assessments indicate potential risks associated with exposure to this compound in mammals, including possible endocrine disruption and reproductive toxicity.

Case Study 1: Aquatic Organisms

A study conducted on the effects of this compound on freshwater fish indicated a significant reduction in survival rates at concentrations above 10 mg/L. The study highlighted the need for regulatory measures to limit environmental exposure to this compound .

Case Study 2: Soil Microbial Communities

In an investigation into soil health, the application of this compound was found to alter microbial community structures significantly. Beneficial bacteria such as Bacillus subtilis showed reduced populations following treatment .

Table: Summary of Biological Activity Studies

Environmental Impact Assessments

Environmental assessments have raised concerns about the persistence of this compound in soil and water systems. Its half-life can extend beyond typical degradation rates for similar compounds, leading to bioaccumulation risks in food chains.

Eigenschaften

CAS-Nummer |

669012-54-8 |

|---|---|

Molekularformel |

C15H19Cl3O3 |

Molekulargewicht |

353.7 g/mol |

IUPAC-Name |

ethyl 7-(2,4,5-trichlorophenoxy)heptanoate |

InChI |

InChI=1S/C15H19Cl3O3/c1-2-20-15(19)7-5-3-4-6-8-21-14-10-12(17)11(16)9-13(14)18/h9-10H,2-8H2,1H3 |

InChI-Schlüssel |

DLLHRELOSMTYJA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CCCCCCOC1=CC(=C(C=C1Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.